Cas no 1492818-00-4 (1-(3-Bromophenyl)but-3-en-2-amine)

1-(3-Bromophenyl)but-3-en-2-amine is a brominated aromatic amine derivative featuring a reactive butenyl side chain. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both a bromine substituent and an amine group allows for selective functionalization, enabling cross-coupling reactions, nucleophilic substitutions, and further derivatization. The alkenyl moiety offers additional reactivity for cyclization or polymerization processes. Its well-defined structure and synthetic flexibility make it valuable for research and industrial applications requiring tailored aromatic amine frameworks. Proper handling under inert conditions is recommended due to potential sensitivity to air and moisture.
1-(3-Bromophenyl)but-3-en-2-amine structure
1492818-00-4 structure
Product Name:1-(3-Bromophenyl)but-3-en-2-amine
CAS No:1492818-00-4
MF:C10H12BrN
MW:226.112981796265
CID:4779416
Update Time:2025-06-12

1-(3-Bromophenyl)but-3-en-2-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(3-bromophenyl)but-3-en-2-amine
    • 1-(3-Bromophenyl)but-3-en-2-amine
    • Inchi: 1S/C10H12BrN/c1-2-10(12)7-8-4-3-5-9(11)6-8/h2-6,10H,1,7,12H2
    • InChI Key: GFHVYRQINAFXEZ-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)CC(C=C)N

Computed Properties

  • Exact Mass: 225.01531 g/mol
  • Monoisotopic Mass: 225.01531 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 226.11
  • XLogP3: 2.6
  • Topological Polar Surface Area: 26

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Additional information on 1-(3-Bromophenyl)but-3-en-2-amine

Introduction to 1-(3-Bromophenyl)but-3-en-2-amine (CAS No. 1492818-00-4)

1-(3-Bromophenyl)but-3-en-2-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1492818-00-4, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a brominated phenyl ring and an amine-substituted butenyl backbone, has garnered attention due to its structural versatility and potential biological activities. The presence of both aromatic and olefinic functional groups makes it a valuable scaffold for the development of novel chemical entities.

The compound's structure, characterized by a 3-bromophenyl moiety linked to a but-3-en-2-amine group, suggests potential applications in medicinal chemistry. The bromine atom on the phenyl ring enhances electrophilicity, making it susceptible to various chemical transformations such as Suzuki-Miyaura cross-coupling reactions, which are widely employed in drug discovery. Additionally, the amine functionality provides a site for further derivatization, allowing chemists to modulate its properties for specific therapeutic targets.

In recent years, there has been a growing interest in exploring the pharmacological potential of 1-(3-Bromophenyl)but-3-en-2-amine. Studies have indicated that this compound may exhibit properties relevant to neurological disorders, inflammation, and cancer. For instance, its structural motif is reminiscent of several bioactive molecules that have shown promise in preclinical studies. The 3-bromophenyl group is particularly noteworthy, as it is commonly found in drugs targeting central nervous system (CNS) disorders due to its ability to cross the blood-brain barrier.

One of the most compelling aspects of 1-(3-Bromophenyl)but-3-en-2-amine is its synthetic accessibility. The butenylamine core can be easily modified through various reactions, enabling the creation of a diverse library of analogs. This flexibility is crucial for high-throughput screening programs aimed at identifying lead compounds for drug development. Moreover, the compound's stability under standard laboratory conditions makes it a practical choice for both academic research and industrial applications.

The bromine atom in the 3-bromophenyl group also opens up possibilities for exploring its role in protein-protein interactions. Brominated aromatic compounds have been shown to act as scaffolds for developing small-molecule inhibitors that disrupt critical biological pathways. For example, molecules with similar structures have been investigated for their potential in modulating kinases and other enzymes involved in cancer progression. The amine group can be further functionalized to enhance binding affinity or selectivity against specific targets.

Recent advancements in computational chemistry have further enhanced the utility of 1-(3-Bromophenyl)but-3-en-2-amine. Molecular modeling studies suggest that this compound can interact with various biological targets through multiple binding modes. This polyvalent interaction capability is highly desirable in drug design, as it can lead to more robust and effective therapeutic agents. Researchers are leveraging these insights to design derivatives with improved pharmacokinetic profiles and reduced off-target effects.

The synthesis of 1-(3-Bromophenyl)but-3-en-2-amine typically involves multi-step organic reactions starting from commercially available precursors. A common synthetic route includes the bromination of 3-bromoaniline followed by condensation with an appropriate aldehyde or ketone to form the butenylamine core. This approach highlights the compound's accessibility and underscores its suitability for rapid prototyping in drug discovery pipelines.

In conclusion, 1-(3-Bromophenyl)but-3-en-2-amine (CAS No. 1492818-00-4) represents a promising chemical entity with diverse applications in pharmaceutical research. Its unique structural features, combined with synthetic tractability, make it an attractive candidate for further exploration. As our understanding of biological pathways continues to expand, compounds like this are likely to play a pivotal role in the development of next-generation therapeutics.

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